molecular formula C9H11NO B1350514 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- CAS No. 77901-22-5

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Cat. No. B1350514
CAS RN: 77901-22-5
M. Wt: 149.19 g/mol
InChI Key: YJRQBOOMJGYUPI-UHFFFAOYSA-N
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Description

“2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-” is a heterocyclic compound . It is a derivative of 2H-1,4-Benzoxazine, a compound that has an oxazine ring fused with a benzene ring . The 3,4-dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxaldehyde variant of this compound has a molecular weight of 177.2 .


Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles, including 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, has been reviewed . An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .


Molecular Structure Analysis

The molecular formula of 2H-1,4-Benzoxazine is C8H7NO . The molecular weight is 133.147 Da and the mono-isotopic mass is 133.052765 Da .


Chemical Reactions Analysis

The most convenient and commonly used method for the synthesis of 1,4-benzoxazinones has been reported by Shridhar et al . This involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate in a single step .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-Benzoxazine include a density of 1.2±0.1 g/cm3, boiling point of 262.6±33.0 °C at 760 mmHg, and vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 93.8±17.9 °C .

Scientific Research Applications

Bioactivity and Ecological Role

  • Phytochemical Properties: Benzoxazinones, including derivatives of 2H-1,4-Benzoxazine, have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds, naturally occurring in certain plant species, play significant roles in chemical defense mechanisms. Research has also explored benzoxazinones as leads for natural herbicide models, highlighting their importance in agricultural sciences (Macias et al., 2009).

Synthesis and Chemical Properties

  • Heterocyclic Chemistry: The derivatives of 3,4-Dihydro-2H-1,3-benzoxazines are recognized for their significant biological activities across humans, plants, and animals. Their chemical simplicity and accessibility make these compounds ideal for developing a broad range of bioactive compounds with antifungal, antibacterial, anti-HIV, anticancer, and anti-inflammatory properties (El-Din, 2021).

Applications in Material Science

  • Polymer and Resin Development: Benzoxazines are utilized as monomers in the synthesis of novel phenolic resins known as polybenzoxazines. Their application extends beyond monomers to luminescent materials, ligands for cations, and reducing agents for precious metal ions, showcasing the diverse industrial and technological applications of these compounds (Wattanathana et al., 2017).

Ecological and Analytical Methodologies

  • Allelochemicals and Agrochemicals: Isolation and synthesis of benzoxazinones from the Gramineae family highlight their potential agronomic utility due to their biological properties, including phytotoxicity and antimicrobial activities. These compounds, through their degradation and metabolism, contribute to plant defense mechanisms and could offer a basis for developing new agrochemicals (Macias et al., 2006).

Novel Synthesis Methods

  • Advanced Synthesis Techniques: Recent advances have introduced efficient synthesis methods for benzoxazine derivatives, including molecular iodine-mediated cyclization. These methods provide simplified procedures and yield a variety of derivatives with potential application in medicinal chemistry and materials science (Majumdar et al., 2010).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Given the various pharmacological properties of benzoxazine derivatives, there is potential for the development of new drugs with lesser toxicity . The synthesis of newer benzoxazine derivatives that can be found to be better drugs than already available is an urgent task .

properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10-6-7-11-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRQBOOMJGYUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395970
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

CAS RN

77901-22-5
Record name 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250 mL 3-necked round bottom flask was placed a solution of 3,4-dihydro-2H-benzo[b][1,4]oxazine (4.8 g, 35.51 mmol) in tetrahydrofuran (50 mL). To the above was added NaH (2.3 g, 57.50 mmol) in several batches, while cooling to a temperature of 0-5° C. The mixture was stirred for 30 minutes at 0-5° C. To the above was added iodomethane (9.0 g, 63.41 mmol) dropwise with stirring, white cooling to a temperature of 0-5° C. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system. This resulted in 3.0 g (50%) of 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine as yellow oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of 104A (2.33 g, 18.9 mmol) and dibromoethane (6.5 mL, 75.7 mmol) in a mixture of acetone (80 mL) and water (20 mL) at room temperature was added potassium carbonate (10.46 g, 75.7 mmol). The mixture was heated at reflux for 3 days. HPLC indicated that the reaction was complete, and the acetone was removed under reduced pressure. The aqueous residue was extracted with DCM, washed with water, and dried over anhydrous sodium sulfate. Concentration under reduced pressure followed by purification by silica gel chromatography afforded 104B (2.22 g, 79%). HPLC retention time=2.07 min. (Condition B) and LC/MS M+1=150.08. 1H-NMR (500 MHz, CDCl3) δ 2.91 (s, 3H), 3.28 (t, 2H), 4.33 (t, 2H), 6.70 (t, 1H, J=7.5 Hz), 6.72 (d, 1H, J=7.5 Hz), 6.82 (d, 1H, J=7.5 Hz), and 6.89 (t, 1H, J=7.5 Hz).
Name
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10.46 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
79%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-methyl-4H-benzo[1,4]oxazin-3-one (2.18 g, 13.37 mmol) in THF (5 mL) was added borane-tetrahydrofuran complex (4.02 g, 46.8 mmol) at room temperature. After stirring the solution for 2 h, the reaction mixture was refluxed for 4 h. After complete conversion, reaction mixture was quenched by adding MeOH (10 mL) and evaporated the solvents. The residue obtained was extracted with ethyl acetate (30×2 mL) and the organic layer was washed with water (20 mL), brine (20 mL) and evaporation of solvent gave 4-methyl-3,4-dihydro-2H-benzo[1,4]oxazine 2.0 g.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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